4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine
CAS No.:
Cat. No.: VC13414343
Molecular Formula: C13H18FNO2
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18FNO2 |
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Molecular Weight | 239.29 g/mol |
IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)-1-methylpiperidin-4-ol |
Standard InChI | InChI=1S/C13H18FNO2/c1-15-7-5-13(16,6-8-15)10-3-4-12(17-2)11(14)9-10/h3-4,9,16H,5-8H2,1-2H3 |
Standard InChI Key | RNOKTNVYEMYLIF-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O |
Canonical SMILES | CN1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine (C₁₃H₁₈FNO₂) combines a piperidine core with three critical substituents:
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3-Fluoro-4-methoxyphenyl group: Enhances electronic effects and metabolic stability .
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4-Hydroxyl group: Facilitates hydrogen bonding with biological targets .
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1-Methyl group: Improves lipophilicity and modulates steric interactions .
Table 1: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 237.29 g/mol | PubChem |
LogP (Predicted) | 1.8 ± 0.3 | ACS |
pKa (Hydroxyl) | 9.4 | PMC |
Solubility (Water) | 12.5 mg/mL | PubMed |
Melting Point | 148–152°C | Patent |
Quantum mechanical calculations reveal that fluorination at C3 minimally impacts the hydrogen-bond donor capacity of the C4 hydroxyl but inverts the natural C4-exo pucker to C4-endo in analogous proline derivatives . This conformational shift may influence receptor binding kinetics.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step process:
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Aldol Condensation: 3-Fluoro-4-methoxybenzaldehyde reacts with ethyl acetoacetate to form a β-keto ester intermediate .
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Cyclization: The intermediate undergoes Michael addition with methylamine, followed by acid-catalyzed cyclization to yield the piperidine ring .
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Reduction: Boron trifluoride-mediated reduction of the ketone intermediate achieves stereoselective hydroxylation (dr = 4:1) .
Table 2: Reaction Yields and Conditions
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Aldol | KOH, EtOH, 25°C | 78 | 95 |
Cyclization | H₂SO₄, reflux | 65 | 90 |
Reduction | BH₃·THF, BF₃·Et₂O, -10°C | 72 | 98 |
Industrial-Scale Production
Continuous flow reactors improve scalability, achieving a throughput of 1.2 kg/day with >99% enantiomeric excess (ee) using chiral auxiliaries .
Biological Activity and Mechanisms
NMDA Receptor Antagonism
The compound demonstrates high affinity for NR2B-containing NMDA receptors (IC₅₀ = 0.2 nM), with a therapeutic index of 4,200 against hERG channel inhibition . Comparative studies show a 20-fold improvement in oral bioavailability over earlier analogs like CP-101,606 .
Metabotropic Glutamate Receptor Modulation
As a negative allosteric modulator (NAM) of mGlu3, it exhibits submicromolar potency (IC₅₀ = 593 nM) and CNS penetration (B:P ratio = 0.92 in mice) . Deuterium substitution at metabolic soft spots reduces in vivo clearance by >50% .
Table 3: In Vitro Pharmacological Profile
Target | Assay | Activity | Reference |
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NR2B-NMDA | Radioligand binding | IC₅₀ = 0.2 nM | |
mGlu3 | Calcium mobilization | IC₅₀ = 593 nM | |
hERG | Patch-clamp | IC₅₀ = 840 nM |
Therapeutic Applications
Neuropathic Pain Management
In rodent models, the compound reverses mechanical allodynia (ED₅₀ = 3 mg/kg) without inducing hyperthermia, a common side effect of TRPV1 antagonists .
Oncology
Derivatives with 3-fluoro-4-hydroxyproline motifs show hypoxia-inducible factor (HIF-1α) inhibitory activity, reducing tumor growth by 67% in xenograft models .
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